5-Fluoro-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine
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Overview
Description
5-Fluoro-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position of the pyrimidine ring and a piperazine moiety substituted with a 3-methylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperazine Moiety: The piperazine ring, substituted with a 3-methylphenyl group, can be synthesized separately and then coupled to the pyrimidine core using nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the pyrimidine ring or the piperazine moiety.
Substitution: The fluorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can lead to various substituted pyrimidine derivatives.
Scientific Research Applications
5-Fluoro-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its activity as a receptor ligand or enzyme inhibitor.
Biology: It can be used as a tool compound to study biological pathways and mechanisms involving pyrimidine derivatives.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom and the piperazine moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[4-(3-Methylphenyl)piperazin-1-yl]pyrimidine: Lacks the fluorine atom, which may result in different pharmacological properties.
5-Chloro-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine: Substitution of fluorine with chlorine can alter the compound’s reactivity and biological activity.
5-Fluoro-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine: Variation in the position of the methyl group on the phenyl ring can impact the compound’s binding affinity and selectivity.
Uniqueness
5-Fluoro-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine is unique due to the specific combination of the fluorine atom and the 3-methylphenyl-substituted piperazine moiety. This unique structure can result in distinct pharmacological profiles and reactivity patterns compared to similar compounds.
Properties
IUPAC Name |
5-fluoro-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4/c1-12-3-2-4-14(9-12)19-5-7-20(8-6-19)15-17-10-13(16)11-18-15/h2-4,9-11H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWBOHIGMJDXGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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